

# In-Depth Technical Guide to the Crystal Structure of 2-Tolylboronic Acid

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Compound of Interest		
Compound Name:	2-Tolylboronic acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **2-Tolylboronic acid** (also known as 2-methylphenylboronic acid), a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by experimental protocols and data visualizations to facilitate a deeper understanding for researchers in chemistry and drug development.

## Introduction

**2-Tolylboronic acid** (C<sub>7</sub>H<sub>9</sub>BO<sub>2</sub>) is an organoboron compound that plays a crucial role as a building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Its utility in Suzuki-Miyaura coupling reactions, for the formation of carbon-carbon bonds, is well-established. Understanding the solid-state structure of this compound is paramount for comprehending its reactivity, stability, and polymorphism, which are critical parameters in drug development and materials science. This guide focuses on the crystallographic data available for **2-Tolylboronic acid**, providing a foundation for further structural and computational studies.

## **Crystal Structure and Molecular Geometry**

The crystal structure of **2-Tolylboronic acid** has been determined by single-crystal X-ray diffraction. The crystallographic data for this compound is deposited in the Cambridge



Structural Database (CSD) under the deposition number CCDC 186057.

### **Crystallographic Data**

The fundamental crystallographic parameters for **2-Tolylboronic acid** are summarized in the table below. This data provides the essential information regarding the unit cell dimensions, crystal system, and space group, which define the packing of the molecules in the solid state.

Parameter	Value
CCDC Number	186057
Empirical Formula	C7H9BO2
Formula Weight	135.96
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	10.43(2)
b (Å)	7.63(1)
c (Å)	10.15(2)
α (°)	90
β (°)	115.7(1)
γ (°)	90
Volume (ų)	728(2)
Z	4
Calculated Density (g/cm³)	1.239

### **Molecular Conformation and Intermolecular Interactions**

In the crystalline state, the **2-tolylboronic acid** molecule adopts a planar conformation, with the boronic acid group, -B(OH)<sub>2</sub>, lying in the plane of the phenyl ring. The hydroxyl groups of the boronic acid moiety are involved in intermolecular hydrogen bonding, forming dimeric



structures. These dimers are further connected into a hydrogen-bonded network. The key bond lengths and angles within the molecule provide insight into its electronic and steric properties.

Bond/Angle	Value
C-B (Å)	1.56(1)
B-O1 (Å)	1.36(1)
B-O2 (Å)	1.37(1)
C-C-B (°)	121.7(7)
O1-B-O2 (°)	115.1(7)
O-B-C (°)	122.5(7), 122.4(7)

## **Experimental Protocols**

The determination of the crystal structure of **2-Tolylboronic acid** involves several key experimental stages, from synthesis and crystallization to data collection and structure refinement. The following protocols are representative of the methods used for obtaining high-quality single crystals of arylboronic acids and their subsequent analysis by X-ray diffraction.

## Synthesis and Recrystallization for Single Crystal Growth

Objective: To synthesize **2-Tolylboronic acid** and grow single crystals suitable for X-ray diffraction analysis.

#### Materials:

- 2-Bromotoluene
- Magnesium turnings
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- Trimethyl borate



- Sulfuric acid (10%)
- Hexane
- Toluene

#### Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of 2-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
- Borylation: The Grignard solution is cooled to -78 °C, and a solution of trimethyl borate in anhydrous diethyl ether is added slowly. The reaction mixture is allowed to warm to room temperature and stirred overnight.
- Hydrolysis: The reaction is quenched by the slow addition of cold 10% sulfuric acid. The
  organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- Purification: The combined organic extracts are washed with brine, dried over anhydrous
  magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2tolylboronic acid.
- Recrystallization for Single Crystal Growth: The crude product is dissolved in a minimal
  amount of hot toluene. The solution is allowed to cool slowly to room temperature, followed
  by further cooling in a refrigerator. The resulting crystals are collected by filtration, washed
  with cold hexane, and dried under vacuum. Slow evaporation of a saturated solution in a
  suitable solvent system (e.g., toluene/hexane) can also be employed to obtain high-quality
  single crystals.

## X-ray Diffraction Data Collection and Structure Refinement

Objective: To collect X-ray diffraction data from a single crystal of **2-Tolylboronic acid** and refine the crystal structure.



#### Instrumentation:

- Single-crystal X-ray diffractometer (e.g., Bruker APEX II) with a CCD detector
- Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)

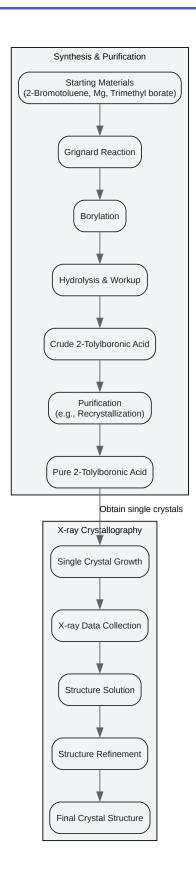
#### Procedure:

- Crystal Mounting: A suitable single crystal of 2-Tolylboronic acid is selected under a microscope and mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion. The diffractometer is used to collect a series of diffraction images (frames) by rotating the crystal in the X-ray beam.
- Data Processing: The collected frames are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction may also be applied.
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

## **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the determination of the crystal structure of an organic compound like **2-Tolylboronic acid**.





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